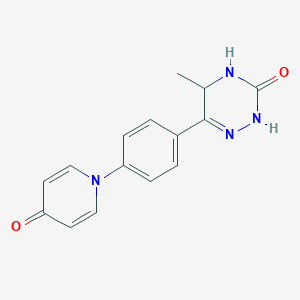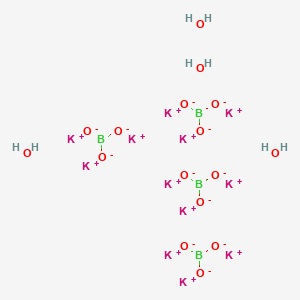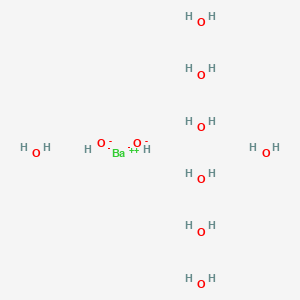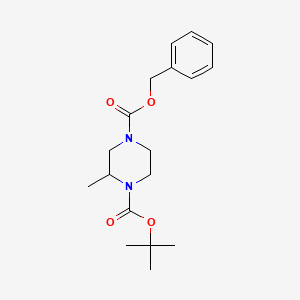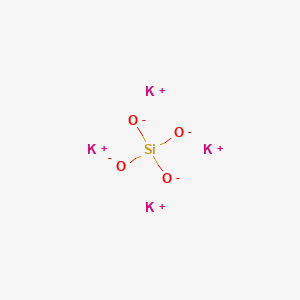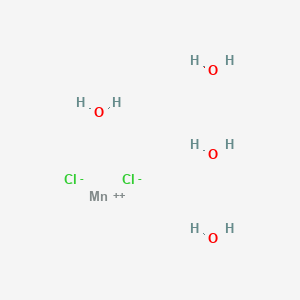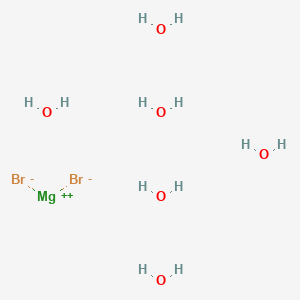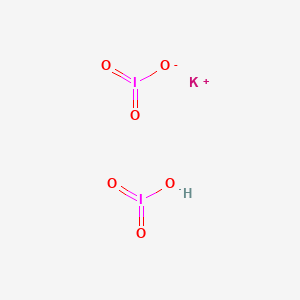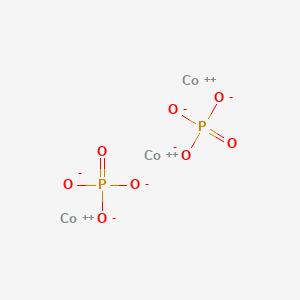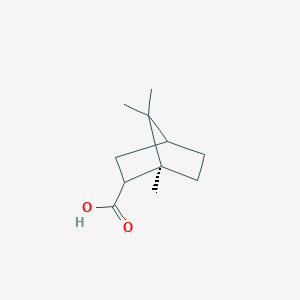
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid;(1S)-(-)-Camphanic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid, also known as (1S)-(-)-Camphanic acid, is a chiral compound derived from camphor. It is a bicyclic monoterpene with a carboxylic acid functional group. This compound is notable for its use in various chemical reactions and its role as a chiral auxiliary in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of camphor using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid suitable for various applications.
化学反应分析
Types of Reactions
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form camphoric acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: (1S)-1,7,7-trimethylnorbornane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of fine chemicals and as a resolving agent for chiral compounds.
作用机制
The mechanism of action of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid involves its interaction with various molecular targets. As a chiral auxiliary, it forms diastereomeric complexes with substrates, facilitating selective reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
Camphoric acid: A dicarboxylic acid derived from the oxidation of camphor.
Camphorquinone: A diketone derived from camphor, used as a photoinitiator in polymer chemistry.
Isoborneol: A monoterpene alcohol related to camphor, used in fragrance and flavor industries.
Uniqueness
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid is unique due to its specific chiral configuration and its role as a versatile chiral auxiliary. Its ability to induce chirality in target molecules and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7?,8?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURRKVIQUKNLHF-AYVLWNQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
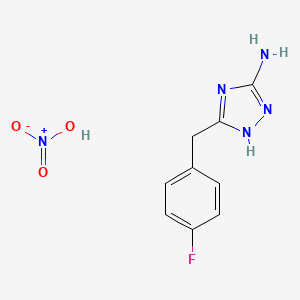
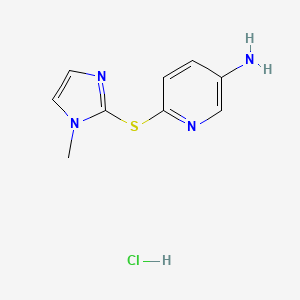
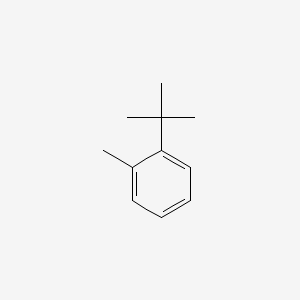
![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)
